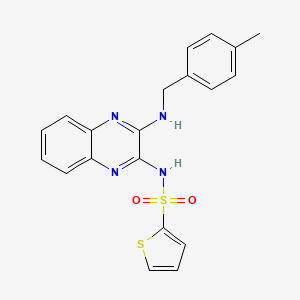
N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide, also known as MBCQTS, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. MBCQTS belongs to the family of quinoxaline derivatives, which have been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Novel thiophene derivatives, including those with sulfonamide groups, have been identified as potential anticancer agents. Studies have demonstrated the synthesis of these compounds and their in vitro anticancer activity against human breast cancer cell lines (MCF7), with some compounds exhibiting higher cytotoxic activities than the control drug doxorubicin (Ghorab, Bashandy, & Alsaid, 2014). This highlights the potential of thiophene sulfonamide derivatives in cancer treatment research.
Antibacterial and Antifungal Activities
Research on thiophene and quinoxaline derivatives has also revealed significant antibacterial and antifungal activities. Novel compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results (El-Gaby, Hussein, Abu-Shanab, & Abdelraheim, 2003). This suggests the potential for these compounds to contribute to the development of new antimicrobial agents.
Environmental Degradation Studies
The degradation of sulfonamide antibiotics in the environment, particularly under solar irradiation, has been studied, with sulfonamides such as sulfaquinoxaline (SQX) being focal points. The identification of metabolites formed during the degradation process is crucial for understanding the environmental fate of these compounds (Le Fur et al., 2013). Such studies are essential for assessing the environmental impact of sulfonamide antibiotics and their breakdown products.
Exploration of Antimalarial Properties
Sulfonamide derivatives have been investigated for their antimalarial properties, with studies exploring the reactivity of certain sulfonamide derivatives against malaria. These studies have highlighted the potential of sulfonamides in the development of antimalarial drugs, demonstrating significant activity against malaria parasites (Fahim & Ismael, 2021).
Chemical Synthesis and Drug Development
The synthesis of sulfonamide derivatives and their potential as drug candidates have been extensively explored. Research has shown that these compounds can be synthesized through various chemical reactions, offering a pathway to developing novel drugs with antibacterial, anticancer, and other therapeutic effects (Alavi et al., 2017).
Eigenschaften
IUPAC Name |
N-[3-[(4-methylphenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-14-8-10-15(11-9-14)13-21-19-20(23-17-6-3-2-5-16(17)22-19)24-28(25,26)18-7-4-12-27-18/h2-12H,13H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKZINSSPFJYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

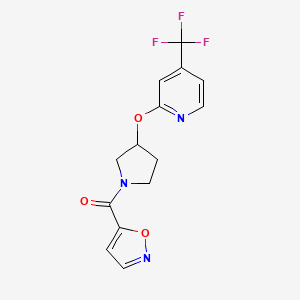
![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2583144.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)
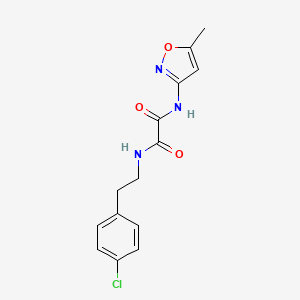
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)
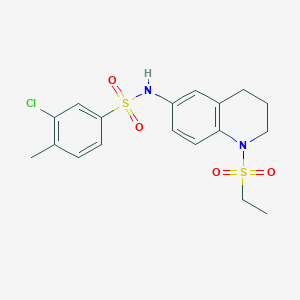
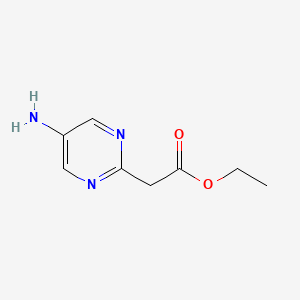
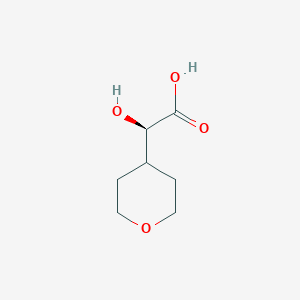
![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)
![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)
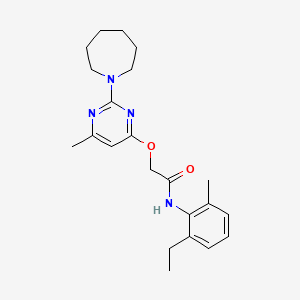
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2583159.png)
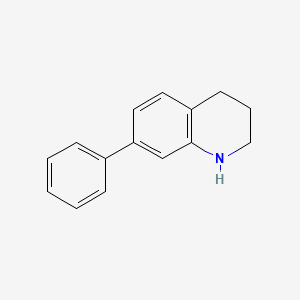
![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)